molecular formula C18H22N2O5S B5183143 2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide

2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide

Cat. No.: B5183143
M. Wt: 378.4 g/mol
InChI Key: XAUAXUFJOLHMEH-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide is an organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes methoxy groups and a sulfamoyl group attached to a benzamide core.

Preparation Methods

The synthesis of 2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 2-methoxyaniline to produce 2-methoxy-N-(2-methoxyphenyl)benzamide. The final step involves the sulfonation of this intermediate with chlorosulfonic acid, followed by the reaction with propylamine to yield the target compound .

Chemical Reactions Analysis

2-Methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of sulfonamide-sensitive enzymes, disrupting metabolic pathways in microorganisms and exhibiting antimicrobial activity .

Comparison with Similar Compounds

2-Methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-4-11-19-18(21)14-12-13(9-10-16(14)24-2)26(22,23)20-15-7-5-6-8-17(15)25-3/h5-10,12,20H,4,11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUAXUFJOLHMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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